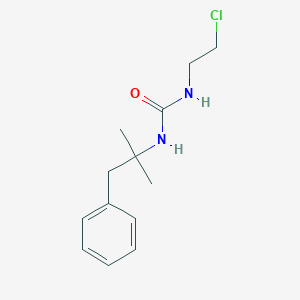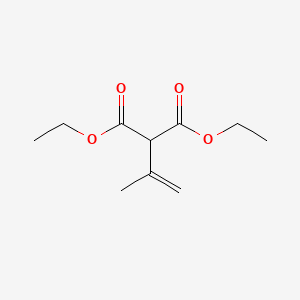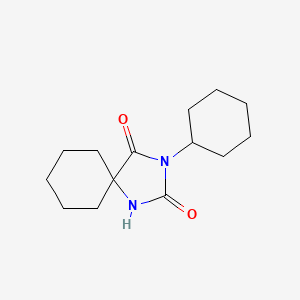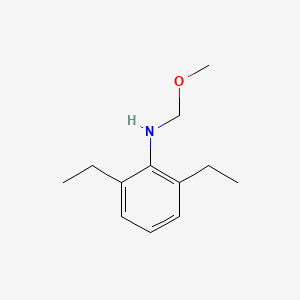![molecular formula C15H21NO2 B14674842 2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine] CAS No. 36793-29-0](/img/structure/B14674842.png)
2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] is an organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is known for its sterically hindered nature due to the presence of four methyl groups, which imparts significant chemical stability and reduces the reactivity of the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] typically involves a multi-step process. One common method starts with the conjugate addition reaction of ammonia to phorone, forming an intermediate triacetone amine. This intermediate is then reduced using the Wolff-Kishner reaction to yield the desired compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction pathways. The process involves the use of metal oxide catalysts to facilitate the dehydration of tetraalkylpyridines. This reaction is conducted at elevated temperatures, typically above 150°C, to ensure efficient conversion .
Analyse Des Réactions Chimiques
Types of Reactions
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can participate in allylic amination reactions with allylic chlorides to form allylated tertiary amines.
N-Methylation: Reacting with carbon dioxide and phenylsilane, it can form N-methylated amines.
Common Reagents and Conditions
Oxidation: Oxone as an oxidant.
Substitution: Allylic chlorides for allylic amination.
N-Methylation: Carbon dioxide and phenylsilane.
Major Products
Hydroxylamines: from oxidation.
Allylated tertiary amines: from substitution.
N-Methylated amines: from N-methylation.
Applications De Recherche Scientifique
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] involves its role as a hindered base. The steric hindrance around the nitrogen atom reduces its nucleophilicity, making it a weaker base compared to other aliphatic amines. This property allows it to selectively deprotonate substrates without undergoing unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another hindered amine with similar steric properties.
N,N-Diisopropylethylamine: A non-nucleophilic base used in similar applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used in selective oxidation reactions.
Uniqueness
2’,2’,6’,6’-Tetramethylspiro[1,3-benzodioxole-2,4’-piperidine] stands out due to its spiro structure, which imparts additional steric hindrance and stability. This makes it particularly useful in applications requiring controlled reactivity and stability under harsh conditions.
Propriétés
Numéro CAS |
36793-29-0 |
|---|---|
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
2',2',6',6'-tetramethylspiro[1,3-benzodioxole-2,4'-piperidine] |
InChI |
InChI=1S/C15H21NO2/c1-13(2)9-15(10-14(3,4)16-13)17-11-7-5-6-8-12(11)18-15/h5-8,16H,9-10H2,1-4H3 |
Clé InChI |
RSJRUUXPNLQPJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N1)(C)C)OC3=CC=CC=C3O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylacryloyl)oxy]ethyl 4-hydroxybenzoate](/img/structure/B14674777.png)
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
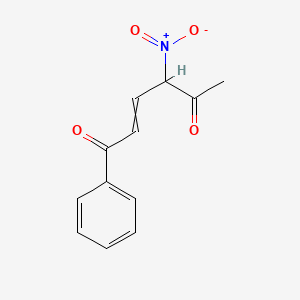
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
